molecular formula C15H9ClF3N3O2S B4610412 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4610412
M. Wt: 387.8 g/mol
InChI Key: SYUMHEQETLROOK-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H9ClF3N3O2S and its molecular weight is 387.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.0056099 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Transcription Factors NF-kappaB and AP-1

One area of research involves the study of the compound's structure-activity relationship, particularly its ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. The goal was to improve oral bioavailability, with cell-based activity and gastrointestinal permeability examined using the Caco-2 cell line. Specific structural modifications, including substitutions at various positions on the pyrimidine ring, were explored to optimize activity and permeability M. Palanki et al., 2000.

Synthesis of Thiazolo and Triazolo Pyrimidines

Another study focused on the synthesis of thiazolo[3,2-a] and triazolo[4,3-a]pyrimidines, showcasing the chemical versatility and potential for creating novel compounds with potentially useful properties. This involved alkylation and cyclisation reactions to produce derivatives with varied substituents, providing a basis for further exploration of their biological activities M. Haiza et al., 2000.

Synthesis and Evaluation as Anticancer Agents

Research has also been conducted on synthesizing novel pyrazolopyrimidines derivatives to evaluate their anticancer and anti-5-lipoxygenase activities. This underscores the compound's potential utility in developing new therapeutic agents against cancer and inflammation A. Rahmouni et al., 2016.

Antimicrobial Activity

Another aspect of research has explored the antimicrobial activities of derivatives of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. This involves synthesizing and testing various derivatives to assess their effectiveness against different microbial strains, highlighting the potential application of these compounds in combating microbial infections S. Kolisnyk et al., 2015.

Anti-inflammatory Activities

The compound and its derivatives have also been synthesized and tested for anti-inflammatory activities. This research indicates the potential of these compounds to serve as the basis for developing new anti-inflammatory drugs, which could have significant implications for treating various inflammatory conditions B. Tozkoparan et al., 1999.

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential applications. This could involve further modifications of the molecule, detailed pharmacological studies, and preclinical testing .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O2S/c1-7-6-25-14-20-5-9(13(24)22(7)14)12(23)21-8-2-3-11(16)10(4-8)15(17,18)19/h2-6H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUMHEQETLROOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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